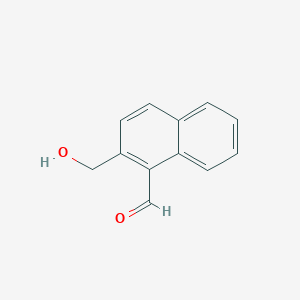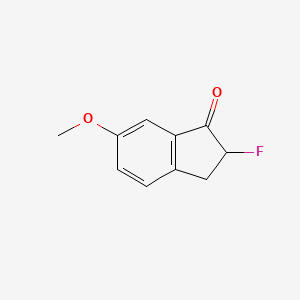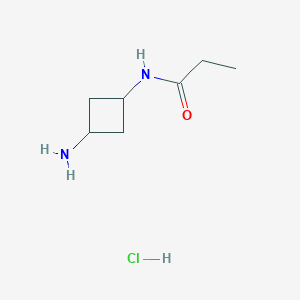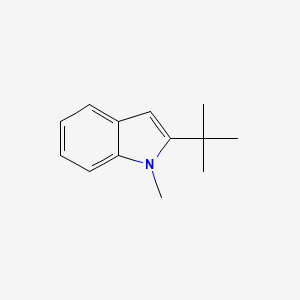
2-(Hydroxymethyl)naphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxymethyl group and a formyl group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of micellar media and efficient catalysts can help in achieving higher yields and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)naphthalene-1-carbaldehyde.
Reduction: 2-(Hydroxymethyl)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Hydroxymethyl)naphthalene-1-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and formyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which are essential for its biological and chemical activities .
類似化合物との比較
2-Hydroxy-1-naphthaldehyde: This compound is similar in structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: This derivative has additional methoxy and oxopropyl groups, which can alter its reactivity and applications.
Uniqueness: 2-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and formyl groups on the naphthalene ring. This combination of functional groups provides distinct reactivity and versatility, making it valuable for various synthetic and research applications .
特性
CAS番号 |
89005-07-2 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
2-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,8,13H,7H2 |
InChIキー |
KAJXXQJMBGSASA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)





![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)


